molecular formula C8H4BrF5O2 B1447361 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene CAS No. 1805024-71-8

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No. B1447361
M. Wt: 307.01 g/mol
InChI Key: JQNMAQCIFOLVSP-UHFFFAOYSA-N
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Description

“1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula BrC6H4OCF3 . It is used in laboratory chemicals .


Synthesis Analysis

The compound can be synthesized by treating it with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene” can be represented by the SMILES string FC(F)(F)Oc1ccc(Br)cc1 .


Chemical Reactions Analysis

The compound undergoes a reaction with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Physical And Chemical Properties Analysis

The compound has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C . It is soluble in water at a concentration of 11.7 mg/l .

Safety And Hazards

The compound is classified as a skin irritant. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-5-2-1-4(15-7(10)11)3-6(5)16-8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNMAQCIFOLVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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